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Compound of Interest

Compound Name: DC360

Cat. No.: B15543422 Get Quote

For researchers, scientists, and drug development professionals, the selection of a highly

specific research probe is paramount to generating reliable and reproducible data. This guide

provides a detailed comparison of the fluorescent retinoid analogue probe, DC360, with other

alternatives, supported by experimental data to objectively assess its specificity.

DC360 is a synthetic analogue of all-trans-retinoic acid (ATRA) designed as a fluorescent

probe to investigate the intricate retinoid signaling pathway.[1] Its intrinsic fluorescence allows

for direct monitoring of its interaction with cellular components, offering a powerful tool to study

retinoid trafficking and action.[1] The specificity of a research probe is a critical attribute,

ensuring that the observed effects are due to its interaction with the intended target and not

with off-target molecules. This guide delves into the specificity of DC360, primarily focusing on

its binding to Cellular Retinoic Acid Binding Protein II (CRABPII), a key protein in the retinoid

signaling cascade, and compares its performance with other fluorescent retinoid probes.

Comparative Analysis of Binding Affinity
The primary measure of a probe's specificity in this context is its binding affinity (Kd) to its

target protein, CRABPII. A lower Kd value indicates a stronger binding affinity. The data

presented below is derived from in vitro fluorometric binding assays.
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Probe Name Chemical Class CRABPII Kd (nM) Reference

DC360 (LightOx19)
Dihydroquinoline

Retinoid
34.0 ± 2.5 [1]

LightOx14
Tetrahydroquinoline

Retinoid
49.1 ± 2.6

LightOx21
Tetrahydroquinoline

Retinoid
124.8 ± 4.3

LightOx22
Tetrahydroquinoline

Retinoid
94.0 ± 3.7

LightOx25
Tetrahydroquinoline

Retinoid
88.3 ± 2.1

LightOx26
Tetrahydroquinoline

Retinoid
51.6 ± 3.2

LightOx23
Tetrahydroquinoline

Retinoid
385.4 ± 28.5

LightOx17 Lengthened Analogue ≥875.0 ± 118.4

EC23
Diphenylacetylene

Analogue
~160 [2]

all-trans-Retinoic Acid

(ATRA)
Endogenous Retinoid ~14.2 [3]

Data Interpretation:

As the table indicates, DC360 (also referred to as LightOx19) exhibits a strong binding affinity

to CRABPII with a Kd of 34.0 ± 2.5 nM.[1] This is comparable to the endogenous ligand, ATRA,

suggesting that DC360 is a potent probe for this target. When compared to other synthetic

analogues, DC360 demonstrates one of the highest binding affinities. For instance, its affinity is

significantly stronger than that of LightOx21 (124.8 ± 4.3 nM) and the non-biologically active,

"overly long" analogue LightOx17 (≥875.0 ± 118.4 nM), which serves as a negative control. The

synthetic retinoid EC23, another alternative, shows a weaker binding affinity of approximately

160 nM.[2]
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The high affinity of DC360 for CRABPII is a strong indicator of its on-target specificity. The

specificity of the broader family of LightOx fluorescent retinoid probes, including DC360,

extends to high-affinity binding to the nuclear retinoic acid receptors (RARs), which are the

ultimate mediators of retinoid signaling.[4] This suggests that DC360 is a valuable tool for

studying the entire retinoid signaling pathway, from cytoplasmic transport to nuclear receptor

activation.

Experimental Protocols
Fluorometric Binding Assay for CRABPII
This protocol outlines the methodology used to determine the dissociation constants (Kd) of

fluorescent retinoid probes for CRABPII.

Objective: To quantify the binding affinity of a fluorescent retinoid probe to CRABPII by

measuring the change in fluorescence upon binding.

Materials:

Purified recombinant CRABPII protein

Fluorescent retinoid probe (e.g., DC360) dissolved in DMSO (10 mM stock)

Assay buffer: 20 mM K2HPO4, 100 mM KCl, pH 7.4

96-well black, non-binding surface plates

Fluorometer/plate reader with excitation and emission wavelengths suitable for the probe

(e.g., Ex: 340-355 nm, Em: 460 nm for DC360/DC271)[3][5]

Procedure:

Preparation of Reagents:

Dilute the fluorescent retinoid probe stock solution in assay buffer to the desired final

concentration (e.g., 50 nM).

Prepare a serial dilution of the CRABPII protein in assay buffer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15543422?utm_src=pdf-body
https://www.benchchem.com/product/b15543422?utm_src=pdf-body
https://lightox.co.uk/imaging-probes/
https://www.benchchem.com/product/b15543422?utm_src=pdf-body
https://www.benchchem.com/product/b15543422?utm_src=pdf-body
https://www.benchchem.com/product/b15543422?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acschembio.8b00916
https://www.researchgate.net/publication/328844463_Novel_Fluorescence_Competition_Assay_for_Retinoic_Acid_Binding_Proteins
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Setup:

To each well of the 96-well plate, add a fixed concentration of the fluorescent retinoid

probe.

Add increasing concentrations of the CRABPII protein to the wells.

Include control wells containing only the probe in buffer (no protein) and buffer alone

(blank).

Incubation:

Incubate the plate at room temperature for a sufficient time to allow binding to reach

equilibrium.

Fluorescence Measurement:

Measure the fluorescence intensity in each well using the fluorometer at the appropriate

excitation and emission wavelengths.

Data Analysis:

Subtract the blank reading from all measurements.

Plot the change in fluorescence intensity as a function of the CRABPII concentration.

Fit the resulting binding curve using a suitable model (e.g., the Hill equation) to determine

the dissociation constant (Kd).[3]

Signaling Pathways and Experimental Workflows
Retinoid Signaling Pathway
The following diagram illustrates the key steps in the retinoid signaling pathway, from the

cellular uptake of retinol to the regulation of gene expression.
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Caption: Overview of the retinoid signaling pathway.

Experimental Workflow: Competitive Fluorometric
Binding Assay
This diagram outlines the workflow for a competitive binding assay to screen for novel retinoid-

like compounds.
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Caption: Workflow for a competitive retinoid binding assay.
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In conclusion, DC360 is a highly specific and potent fluorescent probe for investigating the

retinoid signaling pathway, with a strong binding affinity for CRABPII. Its performance, when

compared to other synthetic analogues, positions it as a valuable tool for researchers. The

provided experimental protocols and pathway diagrams offer a framework for utilizing and

further evaluating DC360 and similar probes in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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